cis-6-Nonenal
Description
Significance of Volatile Organic Compounds in Biological Systems
Volatile organic compounds (VOCs) are organic chemicals characterized by their high vapor pressure at room temperature, which allows them to easily evaporate into the air. nabi.bio These compounds are widespread and can be found in a variety of natural and anthropogenic sources. wikipedia.org In biological systems, VOCs play a crucial role in various processes. They are produced by plants, animals, and microbes as secondary metabolites and are often involved in defense mechanisms, such as protecting plants from herbivores. wikipedia.orgnih.gov
VOCs are also fundamental to the sensory experiences of organisms, manifesting as aromas and flavors that can influence behavior. mnphy.com They are involved in communication between plants and animals, serving as attractants for pollinators or as signaling molecules in inter-plant interactions. wikipedia.org In recent years, the significance of VOCs as potential biomarkers for diseases has been increasingly recognized. The analysis of VOCs in human breath, for instance, can provide non-invasive means for disease detection and monitoring of metabolic processes. wikipedia.orgmnphy.commdpi.com
Overview of Aldehydic Compounds in Natural Matrices
Aldehydes are a class of highly reactive carbonyl compounds that are widespread in nature. researchgate.netresearchgate.net They can be formed in biological systems through oxidative reactions and are known to interact with and modify biomolecules. researchgate.net In food science, aldehydes are significant as they are often by-products of food processing or deterioration, and their presence can be an indicator of food quality. researchgate.netgcms.cz Many aldehydes possess characteristic odors and are key contributors to the flavor profiles of various foods and beverages. researchgate.netgcms.cz
The analysis of aldehydes in complex natural matrices, such as food and biological samples, presents challenges due to their reactivity and volatility. researchgate.netmdpi.com Consequently, specialized analytical techniques, often involving derivatization, are required for their accurate determination. researchgate.netnih.gov
Historical Context of cis-6-Nonenal Identification in Flavor Science Research
The identification of specific aldehyde compounds as key flavor contributors has a rich history in flavor science. One such compound, this compound, has been identified as a principal component in the aroma of muskmelon fruits. wikipedia.org Its characteristic fresh, green, and melon-like scent has made it a subject of interest in flavor research. pellwall.comventos.com
Early research into the flavor of cucumbers and melons led to the isolation and identification of various volatile compounds. While (E,Z)-2,6-nonadienal was identified as a primary contributor to cucumber flavor, other related C9 aldehydes, including this compound, were also recognized for their melon-like aroma. core.ac.ukresearchgate.net The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GCO) has been instrumental in identifying and characterizing the specific roles of compounds like this compound in the complex aroma profiles of fruits and vegetables. core.ac.uk
Initial studies sometimes misidentified or were unable to definitively identify certain isomers of nonenal due to limitations in analytical methods and the potential for the compounds to be altered during extraction. core.ac.uk However, subsequent research with more refined techniques confirmed the presence and importance of this compound in the characteristic aroma of fresh-cut watermelon and other melons. core.ac.ukthegoodscentscompany.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
2277-19-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-6-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
RTNPCOBSXBGDMO-UHFFFAOYSA-N |
SMILES |
CCC=CCCCCC=O |
Isomeric SMILES |
CC/C=C\CCCCC=O |
Canonical SMILES |
CCC=CCCCCC=O |
density |
0.843-0.855 (20°) |
Other CAS No. |
2277-19-2 |
physical_description |
Liquid colourless to pale yellow liquid with a melon-like odou |
Pictograms |
Irritant |
solubility |
soluble in alcohol, essential oils; insoluble in wate |
Origin of Product |
United States |
Natural Occurrence and Distribution of Cis 6 Nonenal
(Z)-6-Nonenal, commonly known as cis-6-Nonenal, is a volatile organic compound recognized for its significant contribution to the characteristic aromas of several fruits and vegetables. scentree.coscentree.coresearchgate.net This medium-chain fatty aldehyde is a plant metabolite that plays a crucial role in the flavor profile of many foods. nih.govchemicalbook.com
Detection and Quantification in Plant Tissues
Cucurbitaceae Family: Melon and Cucumber Volatiles
This compound is a principal component in the aroma of fruits from the Cucurbitaceae family, particularly melons and cucumbers. scentree.cowikipedia.orgmdpi.comencyclopedia.pub It is one of the key C9 aldehydes, which, along with C6 aldehydes and alcohols, constitute the main volatile compounds in cucumber fruits. nih.govnih.gov The aroma profile of this compound is often described as fresh, green, melon-like, and reminiscent of cucumber. ventos.com
In muskmelon (Cucumis melo), this compound is a well-established flavor component. chemicalbook.compref.shizuoka.jp Studies have identified it as a key contributor to the desirable melon and cantaloupe scent. thegoodscentscompany.comthegoodscentscompany.com Similarly, in cucumber (Cucumis sativus L.), this compound is integral to the fruit's characteristic fresh and green aroma. researchgate.netmdpi.comencyclopedia.pubperfumerflavorist.com Research using techniques like solid-phase microextraction (SPME) combined with gas chromatography-mass spectrometry (GC-MS) has consistently detected this compound in both the peel and flesh of cucumbers. nih.govresearchgate.net One study on cucumber volatiles reported (Z)-6-nonenal as a major compound, contributing 5.9% to 8.0% of the total volatile organic compounds (VOCs) in the flesh. researchgate.net
Other Botanical Sources of this compound
Beyond the Cucurbitaceae family, this compound has been identified in a variety of other plants. It is found in the wild plant Sanguisorba albanica, where it contributes a cucumber-like, green, and melon-like odor and is considered one of the key odorants. researchgate.net The compound has also been reported in Artemisia capillaris and the pepino fruit (Solanum muricatum). nih.govchemicalbook.com Additionally, some studies have noted its presence in watermelon (Citrullus lanatus). thegoodscentscompany.comresearchgate.net
Varietal and Genotypic Variations in this compound Accumulation
The concentration of this compound can vary significantly among different cultivars and genotypes of the same plant species. nih.govnih.gov In cucumbers, the types and amounts of volatile organic compounds, including this compound, differ, leading to distinct taste profiles among varieties. nih.govmdpi.com
A study comparing the volatile composition of cucumber cultivar 'Çengelköy' grafted onto different bottle gourd rootstocks found variations in this compound content. The percentage of (Z)-6-nonenal in the flesh ranged from 5.9% to 8.0% depending on the rootstock used, while in the peel, it ranged from 3.6% to 5.4%. researchgate.net Research on recombinant inbred lines (RILs) of cucumber also revealed significant genetic variations in aroma compounds. nih.gov These findings suggest that both genetic makeup and agricultural practices like grafting can influence the accumulation of this compound. nih.govresearchgate.net Similarly, studies on cacao have shown that different genotypes exhibit unique aroma profiles, with variations in aldehydes like this compound. openagrar.de
Table 1: Percentage Composition of (Z)-6-Nonenal in 'Çengelköy' Cucumber Data sourced from a study on cucumbers grafted onto different bottle gourd rootstocks. researchgate.net
| Sample | Plant Part | (Z)-6-Nonenal (% of Total VOCs) |
| Ungrafted Control | Peel | 4.0% |
| Ungrafted Control | Flesh | 6.5% |
| Grafted (33-35 Rootstock) | Peel | 3.6% |
| Grafted (33-35 Rootstock) | Flesh | 5.9% |
| Grafted (33-41 Rootstock) | Peel | 5.4% |
| Grafted (33-41 Rootstock) | Flesh | 8.0% |
| Grafted (46-03 Rootstock) | Peel | 4.3% |
| Grafted (46-03 Rootstock) | Flesh | 7.3% |
Developmental and Post-Harvest Changes in this compound Concentrations
The concentration of this compound is not static and changes throughout the development and post-harvest life of the fruit. In muskmelons, the concentration of this compound is initially low in the ripe, intact fruit. wikipedia.org However, a significant increase occurs when the fruit's cells are damaged and exposed to air, a process linked to the rapid enzymatic formation of the compound from lipid precursors. wikipedia.org
Studies on different ripening stages of muskmelon (unripe, ripe, and overripe) have confirmed changes in volatile compound profiles. pref.shizuoka.jp Similarly, research on cacao has shown that the total diversity and intensity of aroma compounds, including aldehydes, increase during ripening. openagrar.de
Occurrence in Non-Plant Biological Systems
While predominantly known as a plant volatile, this compound and its isomers have been detected in some non-plant biological systems. The trans-isomer, (E)-6-Nonenal, has been identified as a contributor to off-flavor aromas in foam spray-dried milks. wikipedia.org Additionally, this compound has been reported as a volatile compound found in certain types of fish. scentree.cochemicalbook.com
Biosynthetic and Metabolic Pathways of Cis 6 Nonenal
Fatty Acid Precursors and Biosynthesis Initiation
The biosynthesis of cis-6-Nonenal and other C9 aldehydes begins with the release of polyunsaturated fatty acids (PUFAs) from plant cell membranes. mdpi.com The primary precursors for C9 aldehydes are linoleic acid (C18:2) and linolenic acid (C18:3). researchgate.netresearchgate.net The initial and crucial step in this pathway is the enzymatic hydrolysis of these fatty acids from glycerolipids by lipases, making them available for subsequent enzymatic reactions.
| Precursor Fatty Acid | Resulting Aldehyde Class |
| Linoleic Acid (C18:2) | C9 Aldehydes (e.g., this compound) |
| Linolenic Acid (C18:3) | C6 and C9 Aldehydes |
Role of Lipoxygenase (LOX) Enzymes
Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. tandfonline.comoup.com This reaction introduces an oxygen molecule into the fatty acid chain, forming a fatty acid hydroperoxide. researchgate.netwikipedia.org In plants, LOX enzymes exhibit positional specificity, leading to the formation of either 9- or 13-hydroperoxides. nih.gov
The formation of C9 aldehydes, including this compound, is specifically linked to the 9-lipoxygenase (9-LOX) pathway. nih.gov When linoleic acid is the substrate, 9-LOX catalyzes the formation of 9-hydroperoxy-octadecadienoic acid (9-HPOD). researchgate.net Similarly, when linolenic acid is the substrate, 9-LOX produces 9-hydroperoxy-octadecatrienoic acid (9-HPOT). nih.gov The 13-lipoxygenase (13-LOX) pathway, in contrast, leads to the formation of C6 aldehydes from the same fatty acid precursors. nih.govcsic.es Some plant species possess both 9-LOX and 13-LOX activity, enabling the production of a mixture of C6 and C9 volatile compounds. tandfonline.com
| LOX Pathway | Fatty Acid Substrate | Hydroperoxide Product | Resulting Aldehyde Class |
| 9-Lipoxygenase | Linoleic Acid | 9-HPOD | C9 Aldehydes |
| 9-Lipoxygenase | Linolenic Acid | 9-HPOT | C9 Aldehydes |
| 13-Lipoxygenase | Linoleic Acid | 13-HPOD | C6 Aldehydes |
| 13-Lipoxygenase | Linolenic Acid | 13-HPOT | C6 Aldehydes |
Hydroperoxide Lyase (HPL) Activity in Aldehyde Cleavage
Following the formation of hydroperoxides by LOX, the next key enzyme in the pathway is hydroperoxide lyase (HPL). researchgate.netnih.gov HPLs are cytochrome P450 enzymes that catalyze the cleavage of the fatty acid hydroperoxide chain. nih.gov Specifically, 9-HPL acts on 9-hydroperoxides, cleaving the bond to produce C9 aldehydes and a C9-oxo-acid. mdpi.com For instance, the cleavage of 9-HPOD by 9-HPL yields (Z)-3-nonenal, which can then be isomerized to this compound. mdpi.com The specificity of the HPL determines the final aldehyde product; 13-HPLs cleave 13-hydroperoxides to generate C6 aldehydes. csic.es The activity of HPL is a critical control point in the production of these volatile compounds and can vary depending on the plant species and developmental stage. mdpi.com
Enzymatic Interconversions with Related C9 Volatiles
The initially formed aldehydes can undergo further enzymatic modifications, leading to a diverse array of C9 volatile compounds. researchgate.netoup.com
The double bonds in aldehydes like this compound can undergo isomerization, leading to the formation of different isomers. researchgate.net For example, (3Z)-nonenal can be isomerized to (2E)-nonenal. mdpi.com This isomerization can occur enzymatically, further diversifying the range of C9 aldehydes produced. mdpi.com These various C9 aldehydes and their corresponding alcohols contribute to the complex and characteristic "green" and fruity aromas of many plants. researchgate.netnih.gov
Reduction to cis-6-Nonenol by Alcohol Dehydrogenase (ADH)
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound, a key aroma compound in many fruits and vegetables, is intricately regulated at the genetic level. This regulation primarily involves the genes encoding the enzymes of the lipoxygenase (LOX) pathway, which transforms polyunsaturated fatty acids into various volatile compounds. Key enzymes in this pathway include lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.com The expression of the genes encoding these enzymes is controlled by a complex network of transcription factors and is influenced by various developmental and environmental cues.
The initial step in the formation of this compound involves the oxygenation of polyunsaturated fatty acids like linoleic and linolenic acids by LOX enzymes. mdpi.comresearchgate.net In plants, LOX genes are part of a multigene family, with different members exhibiting distinct expression patterns and substrate specificities. nih.gov For instance, research on melon has identified specific linoleate (B1235992) 9S-lipoxygenase 5 genes (103491403 and 103494917) that are upregulated in correlation with higher levels of C9 aldehydes, including (Z)-6-nonenal. mdpi.com This suggests that the differential expression of specific LOX isogenes is a critical factor in determining the production of this compound. Similarly, in cucumber, the production of C9 aldehydes like nonenal is positively correlated with 9-HPL and LOX activity. nih.gov
The subsequent step is the cleavage of the resulting hydroperoxides by HPL to form aldehydes. mdpi.commdpi.com Like LOX genes, HPL genes also play a crucial role in the biosynthesis of green leaf volatiles. The regulation of these enzymatic branches of the LOX pathway, which compete for the same hydroperoxide substrates, represents a significant control point for the plant. mdpi.com
Transcription factors are key regulators of gene expression in the this compound biosynthesis pathway. In fission yeast, the transcription factors Cbf11 and Mga2 regulate genes involved in lipid metabolism, including the acyl-CoA desaturase ole1. plos.org While not directly in the this compound pathway, this highlights the role of transcription factors in controlling the availability of fatty acid precursors. In plants, the expression of fatty acid desaturase genes is influenced by transcription factors such as NF-Y, C/EBP, SRE, NF-1, Sp1, AP1, HNF4α, and PPARγ. mdpi.com Peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors, are known to regulate the expression of genes involved in fatty acid metabolism. unl.edunih.gov For example, PPARα can induce the transcription of the delta-6 desaturase gene, which is involved in the synthesis of polyenoic fatty acids. nih.gov
Furthermore, studies have identified quantitative trait loci (QTLs) associated with the abundance of volatile compounds, including C9 aldehydes. In cucumber, a major QTL related to (E,Z)-2,6-nonadien-1-ol was found to contain a cluster of nine lipoxygenase genes. researchgate.netnih.gov This suggests a coordinated regulation of multiple genes within a specific genomic region to control the production of these aroma compounds. The identification of such QTLs provides valuable targets for molecular breeding to enhance the flavor profiles of fruits and vegetables. nih.gov
The expression of genes in the this compound pathway is also influenced by developmental and environmental factors. For example, the application of the synthetic cytokinin CPPU in melon was found to downregulate the expression of linoleate 13S-lipoxygenase 3 and linoleate 9S-lipoxygenase 5 genes, leading to a decrease in C6 and C9 aldehydes. mdpi.com This demonstrates the hormonal regulation of the pathway. Additionally, stress responses can trigger the expression of genes involved in the lipoxygenase pathway as a defense mechanism. mdpi.complos.org
Table 1: Genes Involved in the Regulation and Biosynthesis of this compound and Related Compounds
| Gene/Gene Family | Function | Organism/System | Reference |
| linoleate 9S-lipoxygenase 5 (103491403, 103494917) | Catalyzes the oxygenation of linoleic acid, a precursor for C9 aldehydes. | Melon (Cucumis melo) | mdpi.com |
| linoleate 13S-lipoxygenase 3 (103500686) | Involved in the lipoxygenase pathway leading to C6 aldehydes. | Melon (Cucumis melo) | mdpi.com |
| CsLOX08 (CsaV3_2G005360) | Candidate gene within a major QTL for (E,Z)-2,6-nonadien-1-ol content. | Cucumber (Cucumis sativus) | researchgate.netnih.gov |
| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxy fatty acids to form C9 aldehydes. | Plants | mdpi.comnih.govmdpi.com |
| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to their corresponding alcohols. | Plants | nih.govfrontiersin.org |
| Cbf11, Mga2 | Transcription factors regulating lipid metabolism genes. | Fission Yeast (Schizosaccharomyces pombe) | plos.org |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Transcription factors that regulate genes involved in fatty acid metabolism. | Mammals | mdpi.comunl.edu |
Chemical Synthesis and Production of Cis 6 Nonenal
Laboratory-Scale Synthetic Routes
The controlled environment of a laboratory allows for several distinct methods for synthesizing cis-6-Nonenal. These routes often involve multi-step processes to achieve the desired stereochemistry and functional group.
A common laboratory method for preparing 6-nonenal (B1237687) involves the use of a Grignard reagent. wikipedia.org This synthesis typically starts with the bromination of 5-octene-1-ol. The resulting bromo-compound is then reacted with magnesium to form the corresponding Grignard reagent. wikipedia.org This organometallic intermediate is a powerful nucleophile. chemie-brunschwig.ch The Grignard reagent is subsequently treated with an orthoformate, such as triethyl orthoformate, which acts as a source for the aldehyde carbon. The final step is hydrolysis of the resulting acetal (B89532) to yield 6-nonenal. wikipedia.org This method can be adapted to produce either the cis or trans isomer depending on the stereochemistry of the starting 5-octene-1-ol. wikipedia.org Another Grignard-based approach involves the coupling of allylmagnesium bromide with (±)-cis-2,3-epoxypentyl triflate to prepare a key epoxide intermediate. researchgate.netx-mol.com
Table 1: Grignard Reagent-Based Synthesis of 6-Nonenal
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 5-octene-1-ol | Brominating agent | Bromo-derivative of 5-octene-1-ol | wikipedia.org |
| 2 | Bromo-derivative of 5-octene-1-ol | Magnesium (Mg) | Grignard reagent | wikipedia.org |
| 3 | Grignard reagent | Triethyl orthoformate | Acetal intermediate | wikipedia.org |
Catalytic hydrogenation is another established route for the synthesis of this compound. guidechem.comchemicalbook.com This method typically starts with 6-nonynal diethyl acetal. The alkyne functionality is selectively reduced to a cis-alkene using a poisoned catalyst, such as a platinum catalyst. scentree.coscentree.co The acetal group serves to protect the aldehyde functionality during the reduction. Following the hydrogenation, the acetal is hydrolyzed under acidic conditions to furnish the final product, this compound. guidechem.comchemicalbook.comscentree.coscentree.co
Table 2: Catalytic Hydrogenation for this compound Synthesis
| Step | Starting Material | Reagents/Catalyst | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 6-nonynal | Sodium ethanolate | 6-nonynal diethyl acetal | scentree.coscentree.co |
| 2 | 6-nonynal diethyl acetal | H2, Platinum catalyst | This compound diethyl acetal | scentree.coscentree.co |
The oxidation of the corresponding alcohol, cis-6-nonen-1-ol (B1232224), provides a direct route to this compound. core.ac.uk Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent frequently used for this transformation. core.ac.ukresearchgate.net The reaction is typically carried out in a solvent like dichloromethane (B109758). core.ac.uk The use of DMP is advantageous due to its high selectivity for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. chemie-brunschwig.chchemie-brunschwig.ch One described method involves adding water-saturated dichloromethane to a mixture of cis-6-nonen-1-ol and DMP. core.ac.uk
Catalytic Hydrogenation Methods
Biocatalytic and Enzymatic Production of this compound
Biocatalytic methods offer a "green" alternative for the production of aroma compounds like this compound, often starting from natural precursors. researchgate.netresearchgate.net The key pathway involves the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netnih.gov
This biosynthetic process begins with polyunsaturated fatty acids such as linolenic acid. researchgate.netresearchgate.net Lipoxygenase catalyzes the dioxygenation of these fatty acids to form hydroperoxides. wikipedia.orgresearchgate.net Specifically, a 9-lipoxygenase (9-LOX) acts on linolenic acid to produce a 9-hydroperoxide intermediate. nih.govashs.org This hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to yield C9 aldehydes, including this compound. wikipedia.orgresearchgate.netnih.govashs.org This enzymatic cascade is responsible for the characteristic fresh, green aroma of many fruits and vegetables, such as cucumbers and melons, when they are cut or damaged, exposing the enzymes to their substrates. wikipedia.orgresearchgate.net
Research has focused on using plant extracts or whole-cell biocatalysts (like yeast) expressing these enzymes for the production of "green note" compounds. researchgate.net For instance, plants rich in 9-LOX and HPL are preferred for producing nine-carbon aldehydes. google.com The process can be influenced by factors like the specific plant material used and the reaction conditions. google.com
Table 3: Key Enzymes in the Biocatalytic Production of this compound
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| 9-Lipoxygenase (9-LOX) | Linolenic Acid | 9-hydroperoxy-linolenic acid | researchgate.netashs.org |
Industrial Production Considerations for Aroma Compounds
The industrial production of aroma compounds like this compound is driven by consumer demand for natural ingredients in food and fragrance products. researchgate.netresearchgate.netthegoodscentscompany.com While chemical synthesis is possible, biotechnological processes are increasingly favored as they can yield products considered "natural". researchgate.netmdpi.com
For industrial-scale biocatalytic production, several factors are critical. This includes the selection of a potent and stable enzyme source, which can be a crude plant extract or a recombinant microorganism engineered to overexpress the necessary enzymes like LOX and HPL. researchgate.netgoogle.com Optimization of the reaction conditions, such as substrate concentration, pH, and temperature, is crucial for maximizing yield and efficiency. researchgate.net
Analytical Methodologies for Cis 6 Nonenal Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating cis-6-nonenal from the complex mixture of volatile compounds typically found in natural products. This separation is a critical prerequisite for accurate identification and quantification.
Gas Chromatography (GC) for Volatile Profile Analysis
Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. In this technique, a sample is vaporized and injected into a long, thin tube known as a capillary column. An inert gas, such as helium or nitrogen, carries the vaporized compounds through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase, which is a liquid or polymer coating on the inside of the column.
The choice of the GC column is critical for the successful separation of this compound from its isomers and other structurally similar compounds. Both polar and non-polar columns are utilized in its analysis. For instance, on a polar column, cis-3-nonenal and this compound may have very similar retention indices (RIs), making their separation challenging. core.ac.uk In contrast, non-polar columns can provide different elution patterns that may aid in their differentiation. nist.gov The retention index is a standardized measure of a compound's elution time relative to a series of n-alkanes, which helps in its tentative identification. researchgate.net
Various sample introduction techniques can be coupled with GC, such as static headspace analysis (SHA) and solid-phase microextraction (SPME). SHA involves analyzing the vapor phase above a sample, providing a "snapshot" of the most volatile components. core.ac.ukillinois.edu SPME is an effective method for both qualitative and quantitative analysis where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace to extract and concentrate the volatile compounds before GC analysis. researchgate.netnih.gov
Table 1: Reported Gas Chromatography (GC) Retention Indices for this compound
| GC Column Type | Retention Index (RI) | Reference(s) |
|---|---|---|
| Non-polar | 1100, 1101, 1104 | nist.gov |
| Polar (DB-WAXETR) | 1454 | researchgate.net |
| Polar | 1453 | nist.gov |
Spectrometric Identification and Quantification
While GC provides excellent separation, it does not, on its own, provide definitive identification of the separated compounds. For this, it is coupled with a spectrometric detector.
Mass Spectrometry (MS) in Tandem with GC (GC-MS)
The combination of gas chromatography and mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. core.ac.ukresearchgate.netnih.gov As the individual compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged molecules and their fragments are then separated based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to spectral libraries, such as the NIST Mass Spectral Library, for identification. researchgate.netnist.gov The molecular weight of this compound is 140.22 g/mol . nist.govnist.gov The mass spectrum of this compound shows characteristic fragment ions that aid in its structural elucidation and differentiation from other isomers. For even greater selectivity and sensitivity, especially in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) can be employed. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₉H₁₆O | nist.govnist.gov |
| Molecular Weight | 140.2227 g/mol | nist.govnist.gov |
| CAS Registry Number | 2277-19-2 | nist.govnist.gov |
Olfactometric Detection Methods
Gas Chromatography-Olfactometry (GC-O) for Aroma Activity
Gas chromatography-olfactometry (GC-O) involves splitting the effluent from the GC column, with one portion going to a conventional detector (like FID or MS) and the other to a heated sniffing port. researchgate.net A trained sensory panelist or analyst sniffs the eluting compounds and records the time and a description of the perceived odor. illinois.eduresearchgate.net This allows for the direct correlation of a specific aroma with a chromatographic peak.
Aroma Extract Dilution Analysis (AEDA) in Flavor Research
Aroma Extract Dilution Analysis (AEDA) is a specific application of GC-O used to determine the relative aroma potency of the odor-active compounds in a sample extract. illinois.eduscispace.com The technique involves the stepwise dilution of a flavor extract, with each dilution being analyzed by GC-O. scispace.comoup.com The highest dilution at which an aroma compound can still be detected is its flavor dilution (FD) factor. scispace.comoup.com
Sample Preparation Techniques for Volatile Analysis
The analysis of volatile compounds like this compound necessitates specialized sample preparation techniques designed to efficiently extract these low-boiling-point molecules from complex sample matrices. gerstelus.com These methods aim to concentrate the analytes of interest while minimizing the introduction of interfering substances. gcms.cz
Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. gcms.czucanr.eduresearchgate.net It integrates sampling and sample concentration into a single step. researchgate.net The core of the technique is a fused silica (B1680970) fiber coated with a specific polymeric stationary phase. researchgate.netnih.gov When exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix to the fiber coating until equilibrium is established. gcms.cznih.gov The fiber is then transferred to the injection port of a gas chromatograph (GC) where the trapped analytes are thermally desorbed for analysis. nih.gov
The efficiency of SPME is influenced by several factors, including the type and thickness of the fiber coating, extraction time and temperature, sample volume, and agitation. gcms.czmdpi.com For instance, in the analysis of watermelon volatiles, including this compound, a carboxen/divinylbenzene/polydimethylsiloxane (CAR/DVB/PDMS) fiber is often employed. ucanr.edu The sample, typically juice, is placed in a sealed vial, and the fiber is exposed to the headspace for a defined period at a controlled temperature to extract the volatile compounds. ucanr.eduresearchgate.net The addition of salt (salting-out effect) can be used to decrease the solubility of analytes in the sample matrix, thereby promoting their transfer to the headspace and enhancing extraction efficiency. researchgate.netmdpi.com
Recent advancements in SPME technology, such as Thin-Film SPME (TF-SPME), offer improvements over traditional fiber SPME. gerstelus.com TF-SPME utilizes a carbon mesh sheet with a larger surface area and volume of sorptive phase, leading to faster extraction times and higher analyte recovery, especially for a wider range of compound polarities. gerstelus.com
Below is an interactive data table summarizing typical SPME conditions used for the analysis of this compound in different food matrices.
| Parameter | Watermelon Juice ucanr.edu | Rice Powder mdpi.com | Cucumber mdpi.com | Melon researchgate.net |
| Fiber Type | CAR/DVB/PDMS | DVB/CWR/PDMS | DVB/CAR/PDMS | Carbowax/DVB |
| Extraction Mode | Headspace | Headspace | Headspace | Headspace |
| Sample Amount | 3 mL juice + 1.1 g NaCl | 0.2 g powder + 0.2 g NaCl | ~1 g sample + sat. NaCl | 2.5 g flash |
| Extraction Temp. | 40 °C | 60 °C | 100 °C | 60 °C |
| Extraction Time | Not specified | 15 min | 15 min | 30 min |
| Agitation | 100 rpm | Not specified | Shaken for 5 min | Not specified |
In Silico Approaches for Predictive Analysis
In silico approaches, which utilize computational models, are increasingly being used in toxicology and chemical safety assessment to predict the potential adverse effects of chemicals, thereby reducing the need for extensive animal testing. springernature.comnih.gov These methods are broadly categorized into statistical-based approaches like Quantitative Structure-Activity Relationships (QSAR) and expert rule-based systems. springernature.com
For a compound like this compound, in silico models can be employed to predict various toxicological endpoints, including genotoxicity, skin sensitization, and other potential health effects. nih.govresearchgate.net These predictive models are built upon large datasets of experimental results for a wide range of chemicals. springernature.comfrontiersin.org By analyzing the chemical structure and physicochemical properties of this compound, these models can estimate its biological activity and potential for toxicity. nih.gov
For example, the Research Institute for Fragrance Materials (RIFM) utilizes a comprehensive safety assessment process that incorporates in silico methods. researchgate.net This includes using models to predict skin absorption and to assess aggregate exposure from various consumer products. researchgate.net In silico tools can also be part of a weight-of-evidence approach, where computational predictions are considered alongside available experimental data to make a final safety determination. springernature.com
A study on the anti-methanogenic properties of compounds in safflower oil used in silico docking analysis to investigate the interaction of this compound with the methyl-coenzyme M reductase receptor in equines. This demonstrates the application of in silico methods to predict beneficial biological activities as well.
The development and validation of these predictive models are crucial for their regulatory acceptance. nih.gov Reporting formats like the QSAR Model Reporting Format (QMRF) help ensure transparency and consistency in the reporting of in silico results. nih.gov
Below is a data table outlining the types of in silico models and their applications relevant to the analysis of compounds like this compound.
| In Silico Approach | Description | Application Example for this compound | Reference |
| QSAR Models | Statistical models that correlate chemical structure with biological activity or property. | Predicting toxicological endpoints such as genotoxicity and skin sensitization. | springernature.comturkjps.org |
| Expert Systems | Rule-based systems that use predefined structural alerts to identify potential hazards. | Flagging potential for reactivity or specific types of toxicity based on the aldehyde functional group. | springernature.com |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Investigating the interaction with biological receptors, such as olfactory receptors or metabolic enzymes. | |
| Read-Across | An approach where endpoint information for one substance is used to predict the same endpoint for another, structurally similar substance. | Estimating the toxicity of this compound based on data from structurally similar aldehydes. | nih.gov |
Biological and Ecological Roles of Cis 6 Nonenal
Role in Plant-Derived Aroma and Flavor Profiles
Cis-6-Nonenal is a potent volatile organic compound that plays a crucial role in the characteristic aroma and flavor of several fruits and vegetables. It is a key component of the complex mixture of volatiles that create the sensory experience of freshness.
Contribution to Specific Melon and Cucumber Flavor Notes
Research has firmly established this compound as a principal contributor to the distinctive fresh, green, and watery aroma of melons and cucumbers. arvensis.comoup.comscielo.org.pe It is often described as having a powerful melon, specifically cantaloupe and watermelon, and cucumber-like scent. arvensis.comwikipedia.org In its pure form, it imparts a fresh, sweet, green-melon, and vegetal odor. oup.com At a concentration of 25 parts per million, it is noted to have a characteristic taste of green cucumber. researchgate.net
The biosynthesis of this C9 aldehyde is a direct result of enzymatic processes that occur when the fruit's cells are ruptured. wikipedia.org In an intact muskmelon, for instance, the concentration of this compound is low. However, upon cutting or bruising, which exposes the cell contents to air, there is a rapid increase in its formation. wikipedia.org This process involves the lipoxygenase (LOX) pathway, where fatty acids are converted into hydroperoxides, which are then cleaved by the enzyme hydroperoxide lyase (HPL) to form aldehydes like this compound. wikipedia.orgresearchgate.net This rapid formation upon damage is what gives freshly cut melon and cucumber their characteristic powerful aroma.
The following table summarizes the described sensory attributes of this compound.
Table 1: Sensory Profile of this compound| Description Category | Specific Notes | Source Citation |
|---|---|---|
| Odor | Green, cucumber, melon, cantaloupe, honeydew, waxy, vegetal, violet leaf | arvensis.com |
| Powerful fresh citrus, cucumber, melon | arvensis.com | |
| Diffusive melon-like, slightly metallic | arvensis.com | |
| Fresh, sweet, green-melon, cantaloupe, cucumber, vegetal | oup.com | |
| Taste | Green, cucumber, melon, waxy, oily, watermelon, vegetable, violet leaf | arvensis.com |
| Fresh, green, watermelon, melon, hints of vegetables | arvensis.com | |
| Melon fruity odor and taste | researchgate.net |
Structure-Odor Relationships of this compound and Analogs
The specific odor of this compound is intrinsically linked to its molecular structure: a nine-carbon chain with a double bond in the cis-configuration at the sixth carbon and an aldehyde functional group at the end. Variations in this structure lead to related compounds, or analogs, with distinct, yet often related, aroma profiles.
One of the closest analogs is its corresponding alcohol, cis-6-Nonenol . This compound retains the strong melon character but is often described as sweeter and more floral. scielo.org.mxresearchgate.net It possesses fresh, green, melon, waxy, honeydew, and cucumber notes. scielo.org.mx Another important analog is (E,Z)-2,6-nonadienal , which also has two double bonds. It is a key aroma component in cucumber and is described as having an intense green odor reminiscent of cucumber and violet leaf. researchgate.net The trans-isomer, trans-6-Nonenal , is considered an off-flavor in other contexts, such as in milk foams. wikipedia.org
These relationships highlight the sensitivity of olfactory receptors to subtle changes in chemical structure. The presence and configuration (cis vs. trans) of double bonds and the nature of the functional group (aldehyde vs. alcohol) are critical determinants of the perceived scent.
Table 2: Structure-Odor Comparison of this compound and Analogs
| Compound Name | Key Structural Difference from this compound | Odor Description | Source Citation |
|---|---|---|---|
| This compound | (Reference) | Powerful, fresh, green, melon, cucumber | arvensis.comscielo.org.pe |
| cis-6-Nonenol | Alcohol functional group instead of aldehyde | Fresh, sweet, green-melon, honeydew, cantaloupe, cucumber, clean | researchgate.net |
| (E,Z)-2,6-Nonadienal | Additional double bond at position 2 (trans) | Intense green, cucumber, violet leaf; melon and watermelon notes at low concentrations | researchgate.net |
| (E)-2-Nonenal | Double bond at position 2 (trans) | Grassy, green, fatty, cucumber-like | researchgate.net |
Involvement in Plant Defense Mechanisms and Responses
Volatile organic compounds (VOCs) like this compound are not just for aroma; they are integral components of plant defense systems. scitechnol.com Plants produce and release these compounds in response to various stresses, including damage from herbivores and pathogen attacks. scielo.org.pefrontiersin.org
The synthesis of this compound via the lipoxygenase (LOX) pathway is a classic example of an induced plant defense. scielo.org.pescielo.org.mx This pathway is activated by mechanical damage, such as that caused by a feeding insect, leading to the rapid production of so-called "green leaf volatiles" (GLVs), which include C6 and C9 aldehydes and alcohols. researchgate.net The aldehyde (2E)-nonenal, an isomer of 6-nonenal (B1237687), has demonstrated antimicrobial activity against certain plant pathogens. researchgate.net This suggests that the rapid release of such aldehydes at a wound site can serve as a direct chemical defense, inhibiting the proliferation of invading microbes. scielo.org.mx
Interaction with Plant Signalling Pathways
The production of defense compounds in plants is tightly regulated by complex signaling networks. The LOX pathway, responsible for synthesizing this compound, is a key component of the jasmonic acid (JA) signaling pathway. mdpi.com Jasmonic acid and its derivatives are crucial plant hormones that mediate responses to a wide range of stresses, particularly herbivory and necrotrophic pathogens. mdpi.com
When a plant is wounded, the activation of the LOX pathway not only produces volatile aldehydes but also initiates the biosynthesis of jasmonic acid itself. mdpi.com JA then acts as a systemic signal, traveling throughout the plant to activate the expression of a wide array of defense-related genes in tissues far from the initial attack site. mdpi.com Therefore, the formation of this compound is directly linked to one of the major chemical alarm systems in plants, indicating its involvement in the broader defense response coordination.
Role in Chemical Ecology and Interspecific Interactions
The volatile nature of this compound allows it to travel through the air, carrying information that mediates interactions between plants and other organisms, a field known as chemical ecology. researchgate.net These chemical cues are fundamental to the structure of ecological communities. scielo.org.mx
Plant-Insect Communication via Volatile Organic Compounds
Plants under attack by herbivores can release specific VOC blends that act as a "cry for help." oup.com These signals can attract natural enemies—predators and parasitoids—of the feeding herbivores. arvensis.comoup.com This indirect defense mechanism can reduce the amount of damage the plant sustains. The release of GLVs, including C9 aldehydes like nonenals, from damaged leaves serves as a reliable indicator of herbivore presence to these beneficial insects. oup.com
Furthermore, these volatile compounds can act as repellents to deter other herbivores from feeding or laying eggs. frontiersin.org For example, while some nonenal isomers attract certain insects, others have been shown to be repellent to pests like the tomato pinworm, Tuta absoluta. frontiersin.org In a specific study concerning the melon fly, Zeugodacus cucurbitae, a serious pest of horticulture, a lure containing a blend of seven compounds, including this compound, proved effective in trapping the flies. ebi.ac.uk This demonstrates that this compound can function as a kairomone—a chemical signal that is beneficial to the receiver—for certain insects, guiding them to a potential food source. This dual role in attracting some insects while potentially repelling others underscores the complexity of chemical communication in ecosystems. oup.comresearchgate.net
Electroantennographic Responses in Arthropods
Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to olfactory stimuli. This method provides valuable insights into which volatile compounds are detected by an arthropod's sensory system. While specific EAG data for this compound is not extensively documented across a wide range of arthropods, studies on related C9 aldehydes and other volatile compounds provide a basis for understanding its potential to elicit antennal responses.
In the carrot fly, Psila rosae, EAG responses were recorded for thirty-six different volatile plant compounds. Among the compounds that elicited the most significant responses were general green leaf volatiles and four compounds associated with their umbelliferous host plants. Notably, trans-2-nonenal, an isomer of this compound, was one of the host-associated compounds that produced a distinct EAG response in both male and female carrot flies. olfacts.nl This suggests that the C9 aldehyde structure is detectable by the olfactory receptors of this species.
Research on the bed bug, Cimex lectularius, has also identified EAG-active compounds from refuge substrate. Through coupled gas chromatography-electroantennography (GC-EAG), several compounds were shown to elicit antennal responses, including (E)-2-nonenal. This finding indicates that nonenal isomers can be part of the suite of semiochemicals that are detectable by bed bug antennae and may play a role in their aggregation behavior.
While these studies focus on isomers, the data collectively suggest that the nonenal structure is a relevant stimulus for arthropod antennae. The specific response to the cis-6 isomer would likely vary between species, depending on the ecological relevance of the compound to each organism.
| Arthropod Species | Compound Tested | EAG Response Noted |
| Psila rosae (Carrot fly) | trans-2-Nonenal | Yes |
| Cimex lectularius (Bed bug) | (E)-2-Nonenal | Yes |
Relation to Insect Pheromones and Semiochemicals
This compound and its derivatives have been identified as important semiochemicals, which are chemicals used for communication, in various insect species. These compounds can act as pheromones (intraspecific communication) or kairomones (interspecific communication, benefiting the receiver).
A significant example of a derivative of this compound acting as a pheromone is found in the red-necked longhorn beetle, Aromia bungii. The male-produced sex-aggregation pheromone for this invasive pest has been identified as (E)-2-cis-6,7-epoxynonenal. researchgate.netd-nb.infopherobase.com This compound attracts both male and female beetles. d-nb.info Further research has shown that the addition of (2E,6Z)-nona-2,6-dienal, another related compound, can synergistically enhance the attraction of (E)-2-cis-6,7-epoxynonenal to both sexes of A. bungii. researchgate.net
In the context of kairomones, (Z)-6-nonenal (an alternative name for this compound) is a component of a kairomone lure for the melon fly, Zeugodacus cucurbitae. A seven-compound lure that includes (Z)-6-nonenal has been developed for trapping both male and female melon flies, indicating that this compound is part of the chemical signature that the fly uses to locate host plants. ebi.ac.uk
The table below summarizes the semiochemical roles of this compound and related compounds in the specified insect species.
| Insect Species | Compound | Semiochemical Type | Role |
| Aromia bungii | (E)-2-cis-6,7-epoxynonenal | Pheromone | Sex-aggregation |
| Aromia bungii | (2E,6Z)-nona-2,6-dienal | Pheromone (Synergist) | Enhances attraction |
| Zeugodacus cucurbitae | (Z)-6-Nonenal | Kairomone | Attractant in host location |
Bioactivity in Microbial Systems (excluding efficacy/safety)
This compound exhibits bioactivity within various microbial systems, where it can be both a metabolic product and a substrate for microbial enzymes.
In the realm of fungal metabolism, certain strains of the marine-derived fungus Geotrichum candidum are capable of producing this compound, among other volatile compounds associated with fruity aromas. kyoto-u.ac.jp This indicates that pathways for the biosynthesis of this aldehyde exist within the fungal kingdom.
Conversely, this compound can be metabolized by other microorganisms. In a study on the fermentation of a triple-bean soup using lactic acid bacteria (Lactobacillus species), the initial bean soup contained this compound, which contributed to a "beany" off-flavor. frontiersin.orgfrontiersin.org Following fermentation, this compound was no longer detectable in the final product, demonstrating that these bacteria can metabolize and transform the compound. researchgate.net
Furthermore, there is evidence suggesting the potential for this compound and its isomers to have inhibitory effects on microbial growth. In a study investigating the bioactivity of plant extracts against the soft rot bacteria Pectobacterium carotovorum and Dickeya solani, a hexane (B92381) extract from Bougainvillea spectabilis bark showed inhibitory activity. The GC/MS analysis of this active extract revealed the presence of cis-2-nonenal (an isomer of this compound) as one of the main constituents, alongside nonanal. mdpi.com This suggests that nonenal compounds may play a role in plant defense against microbial pathogens.
| Microbial System | Interaction with this compound | Finding |
| Geotrichum candidum (Fungus) | Production | Capable of producing this compound as a volatile compound. kyoto-u.ac.jp |
| Lactic Acid Bacteria | Metabolism | Metabolized this compound during fermentation, leading to its removal from the substrate. frontiersin.orgresearchgate.net |
| Pectobacterium carotovorum & Dickeya solani (Bacteria) | Potential Inhibition | An extract containing cis-2-nonenal showed inhibitory activity against these bacteria. mdpi.com |
Degradation and Stability Dynamics of Cis 6 Nonenal
Chemical Instability and Transformation Pathways
The chemical structure of cis-6-Nonenal, featuring both a double bond and an aldehyde functional group, makes it prone to several transformation reactions.
The cis configuration of the double bond in this compound is not the most thermodynamically stable form. The molecule can undergo isomerization to its trans counterpart, (E)-6-Nonenal. wikipedia.org This transformation from the Z-isomer to the E-isomer can be catalyzed by factors such as heat and acidic conditions. Research on analogous compounds, such as cis,cis-3,6-nonadienal, has shown a similar propensity for trans isomerization, highlighting this as a common instability pathway for cis-alkenals. illinois.edu
This compound is susceptible to oxidation, primarily at the aldehyde group. This process can convert the aldehyde into the corresponding carboxylic acid, nonanoic acid. Its sensitivity to air underscores its vulnerability to autoxidation. guidechem.com This degradation is a key consideration, as the trans-isomer of the related 2-nonenal (B146743) is a known off-flavor in various products. wikipedia.org
The broader context of its formation from the lipid peroxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids, also provides insight into its oxidative instability. researchgate.net The biosynthesis itself involves oxidized intermediates like hydroperoxides, indicating the molecule's existence within a cascade of oxidative reactions. wikipedia.org
Isomerization Mechanisms
Factors Influencing this compound Stability in Matrices
Within biological and food matrices, the stability of this compound is influenced by a combination of enzymatic and non-enzymatic factors. In a study using cucumber juice, the concentration of this compound was observed to decline significantly over a 24-hour period at 30°C. researchgate.net This degradation was largely attributed to enzymatic reduction of the aldehyde group to its corresponding alcohol, cis-6-nonen-1-ol (B1232224). researchgate.net When enzymatic activity was inhibited, the degradation of the aldehyde was greatly hindered, demonstrating that enzymatic pathways are a primary driver of its transformation in such systems. researchgate.net
| Factor | Effect on this compound Stability | Matrix Example | Reference |
| Temperature | Increased temperature (e.g., 30°C) accelerates degradation. | Cucumber Juice | researchgate.net |
| Enzymatic Activity | Enzymes (e.g., alcohol dehydrogenases) can reduce the aldehyde to cis-6-nonen-1-ol, decreasing this compound concentration. | Cucumber Juice | researchgate.net |
| pH | Low pH values can accelerate the degradation of precursor fatty acids, which can indirectly affect the stability and formation of related aldehydes. | General (Beer) | researchgate.net |
| Oxygen | Presence of air/oxygen promotes oxidation of the aldehyde group. | General | guidechem.com |
Environmental Degradation Mechanisms
When released into the environment, this compound is subject to atmospheric degradation processes, primarily driven by photochemistry.
In the atmosphere, this compound reacts with ozone (O₃), a process known as ozonolysis. This reaction is a significant pathway for its removal from the troposphere and contributes to the formation of secondary organic aerosols (SOAs), which have implications for air quality.
The ozonolysis of this compound proceeds through a complex mechanism known as RO₂ autoxidation. researchgate.netacs.org The initial reaction with ozone cleaves the double bond, forming a Criegee intermediate and an aldehyde. The resulting peroxy radicals (RO₂) can then undergo intramolecular hydrogen shift reactions, followed by sequential additions of molecular oxygen (O₂). researchgate.netacs.orgnih.gov This autoxidation cascade leads to the rapid formation of highly oxidized multifunctional products (HOMs). researchgate.net
Studies have shown that the ozonolysis of this compound generates the same distribution of highly oxidized monomer products as the ozonolysis of cyclohexene, confirming the proposed autoxidation mechanism. researchgate.netacs.orgnih.gov Dimerization of the peroxy radicals also occurs, leading to the formation of peroxide-containing dimers. researchgate.netacs.org
| Degradation Pathway | Reactant | Key Mechanism | Primary Products | Reference |
| Atmospheric Ozonolysis | Ozone (O₃) | Peroxy Radical (RO₂) Isomerization and Autoxidation | Highly Oxidized Monomers (HOMs), Secondary Organic Aerosols (SOAs), Peroxide Dimers | researchgate.netacs.orgnih.gov |
Advanced Research Perspectives and Future Directions
Integrated Omics Approaches in cis-6-Nonenal Research
The comprehensive study of biological molecules, known as "omics," offers a powerful lens for understanding this compound. escholarship.org By integrating various omics fields—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond studying single elements in isolation to gain a holistic, systems-level view of how this compound is synthesized, regulated, and functions within an organism. nih.gov This integrated approach is crucial for building robust models of complex biological mechanisms and has been successfully applied to understand metabolite production in various organisms. nih.govfrontiersin.org High-throughput technologies now enable the simultaneous analysis of an organism's complete set of genes, RNA transcripts, proteins, and metabolites, providing new insights into everything from disease pathogenesis to the metabolic pathways of commercially important crops. nih.govnih.gov
In the context of this compound, multi-omics can connect the genetic blueprint of a plant to its final aroma profile. For instance, by combining genomic data with metabolomic profiles, scientists can identify quantitative trait loci (QTLs)—specific genomic regions associated with the production of volatile compounds like this compound. researchgate.net This integrated strategy allows for the identification of not just the genes involved, but also the networks of interactions that govern the final concentration of this important aroma compound. arxiv.org
The combination of transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) is a particularly effective strategy for decoding the biosynthetic pathways of volatile compounds. mdpi.comfrontiersin.org This dual approach allows researchers to directly link gene expression levels with the resulting metabolite concentrations.
A prime example is the study of melon (Cucumis melo), where this compound is a key flavor component. researchgate.net Researchers use gas chromatography-mass spectrometry (GC-MS) to precisely measure the levels of this compound and other volatile organic compounds (VOCs). mdpi.comresearchgate.net Simultaneously, RNA sequencing is employed to generate a transcriptome, revealing the expression levels of thousands of genes. oup.com
By correlating the expression patterns of specific genes with the abundance of this compound, scientists can pinpoint candidate genes involved in its synthesis. For example, studies have shown that the expression of certain lipoxygenase (LOX) genes is significantly correlated with the levels of C9 aldehydes, including this compound. mdpi.com In one study, the upregulation of linoleate (B1235992) 9S-lipoxygenase 5 genes was directly associated with higher concentrations of (Z)-6-nonenal in pollinated melons compared to those treated with the growth regulator CPPU, which showed lower levels of the compound. mdpi.com This suggests that the LOX pathway is a critical control point in this compound biosynthesis.
The table below illustrates findings from a study comparing different melon treatments, linking gene expression changes to volatile compound concentrations.
| Treatment Group | Key Gene Expression (Relative) | This compound Concentration (Relative Abundance) | Associated Pathway |
| Pollinated (Control) | High expression of linoleate 9S-lipoxygenase 5 genes. mdpi.com | High | Lipoxygenase (LOX) Pathway |
| CPPU-Treated | Low expression of linoleate 9S-lipoxygenase 5 genes. mdpi.com | Low or Undetectable mdpi.com | Lipoxygenase (LOX) Pathway |
This interactive table demonstrates the correlation between gene expression and metabolite levels. Users can sort the data to compare treatments.
This integrated analysis provides powerful evidence for the function of specific genes and helps to construct detailed models of the metabolic networks that produce important aroma compounds. frontiersin.org
Genetic Engineering for Modulating this compound Levels
With a deeper understanding of the genetic pathways controlling this compound synthesis, researchers are now exploring genetic engineering as a tool to modulate its levels in plants. This field holds significant promise for agriculture and the food industry, potentially allowing for the enhancement of desirable flavors in fruits and vegetables or the removal of off-flavors.
The primary targets for genetic modification are the key enzymes in the lipoxygenase (LOX) pathway, which is responsible for producing C6 and C9 aldehydes and alcohols from fatty acids. researchgate.net Genes encoding for lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases are all potential candidates for manipulation.
Future research directions in this area include:
Targeted Gene Knockouts: Using CRISPR-Cas9 or other gene-editing technologies to deactivate specific LOX pathway genes. This could, for example, reduce the production of an undesirable aldehyde while leaving other flavor compounds unaffected.
Gene Overexpression: Introducing additional copies of key genes, such as a specific 9S-lipoxygenase, to increase the flux through the pathway and boost the production of this compound and related compounds.
Promoter Engineering: Modifying the regulatory regions (promoters) of biosynthetic genes to control when and where they are expressed. For example, engineering a gene to be highly expressed only in the fruit tissue during the ripening stage.
While direct genetic engineering focused solely on this compound is still an emerging area, studies on related aldehydes provide a strong proof-of-concept. For instance, the modulation of genes in the LOX pathway has been shown to alter the volatile profiles of various crops. tandfonline.com The identification of QTLs for C9 volatiles in melon provides a genetic roadmap for future breeding and engineering efforts aimed at fine-tuning flavor profiles. researchgate.net
Advanced Modeling of Volatile Release and Perception
The experience of flavor is a complex process that begins with the release of volatile compounds from a food matrix and ends with their perception by the olfactory system. researchgate.net Advanced computational models are becoming indispensable tools for understanding and predicting this journey for compounds like this compound.
These models aim to simulate several key stages:
Release from the Matrix: The rate at which this compound is released from a food (e.g., a slice of cucumber or melon) is influenced by its chemical properties (like volatility and hydrophobicity) and the food's physical structure (e.g., cell wall integrity, water content). Models can simulate how processing, such as juicing or heating, alters this release.
Transport to Olfactory Receptors: Once released into the air (either in the headspace above the food or within the mouth during consumption), volatiles are transported to the nasal cavity. Fluid dynamics models can predict how airflow patterns carry these molecules to the olfactory epithelium.
Receptor Interaction and Perception: The final step is the interaction of this compound with specific olfactory receptors, which triggers a neural signal that the brain interprets as a specific aroma, often described as "green," "cucumber," or "melon-like". thegoodscentscompany.comventos.com Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the perceived odor of a molecule based on its chemical structure. researchgate.net
Researchers are developing sophisticated "nose-space" models that couple mass transport equations with sensory perception data to create a more complete picture of the flavor experience. These models can help food scientists design products with optimized flavor release profiles, ensuring that key aroma compounds like this compound are perceived at the desired intensity.
Interdisciplinary Studies on this compound in Complex Biological Systems
While much of the research on this compound has focused on its role as a flavor and fragrance compound, its chemical reactivity suggests it may have broader biological roles. thegoodscentscompany.comfemaflavor.orgwho.int As an unsaturated aldehyde, it belongs to a class of molecules known to interact with biological systems in complex ways. Interdisciplinary studies are beginning to explore these functions beyond aroma.
A key area of investigation is its potential involvement in oxidative stress and cell signaling, a field where its structural relative, 4-hydroxy-2-nonenal (4-HNE), has been extensively studied. tandfonline.comnih.gov 4-HNE is a product of lipid peroxidation and is a well-known biomarker and mediator of oxidative damage in cells, contributing to the pathology of various diseases. tandfonline.comnih.gov It can modulate critical signaling pathways and affect proteins and cell membranes. nih.gov
Future interdisciplinary research on this compound could explore:
Plant Defense: Investigating whether plants release this compound not just as an aroma but also as a defense signal in response to pests or pathogens.
Cellular Signaling: Examining if endogenous this compound, produced from fatty acid oxidation, can act as a signaling molecule within plant or even animal cells, similar to other reactive aldehydes. nih.govnih.gov
Ecological Interactions: Studying how the release of this compound from a plant influences the behavior of insects, both herbivores and pollinators, thereby shaping local ecosystems.
Aging and Homeostasis: Exploring whether by-products of lipid metabolism, including nonenals, play a role in the broader context of aging and the maintenance of cellular stability, as the accumulation of oxidized molecules is a hallmark of the aging process. nih.gov
These studies require a convergence of expertise from analytical chemistry, plant biology, cell biology, and ecology to fully understand the multifaceted role of this compound in complex biological systems.
Emerging Analytical Techniques for Enhanced Characterization
The accurate detection and quantification of this compound, often present in trace amounts within a complex mixture of other volatiles, depends on highly sensitive and selective analytical methods. While established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) remain the gold standard, emerging and refined methods are enhancing characterization capabilities. mdpi.comnih.gov
Key advanced techniques include:
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the human nose as a highly sensitive detector. nih.gov As the separated compounds exit the GC column, they are split between a mass spectrometer (for identification) and a sniffing port, where a trained panelist describes the odor and its intensity. mma.gov.br This is crucial for determining the actual sensory impact (odor activity) of this compound versus its mere concentration. mdpi.com
Two-Dimensional Gas Chromatography (GC×GC): This powerful technique adds a second, different type of GC column to the system. This provides much greater separation power, allowing researchers to resolve co-eluting compounds that would appear as a single peak in traditional GC. This is particularly useful for separating this compound from its isomers (like trans-2-nonenal) and other similar compounds in a complex fruit aroma profile. nih.gov
Solid-Phase Microextraction (SPME): While not new, advances in SPME fiber coatings and optimization of extraction conditions (time, temperature) have significantly improved the sensitivity and reproducibility of volatile analysis. nih.gov This allows for the efficient and solvent-free extraction of this compound from a sample's headspace, concentrating it for subsequent GC analysis.
The table below compares key features of these analytical techniques for the characterization of this compound.
| Technique | Principle | Key Advantage for this compound Analysis | Common Application |
| GC-MS | Separates compounds by boiling point/polarity; identifies by mass-to-charge ratio. mdpi.com | Reliable identification and quantification. researchgate.net | Baseline analysis of volatile composition in fruits. oup.com |
| GC-O | Combines GC separation with human sensory detection. nih.gov | Directly links the chemical to its perceived aroma ("cucumber," "green"). mma.gov.brmdpi.com | Identifying key odor-active compounds in food. nih.gov |
| GC×GC-TOF-MS | Uses two different GC columns for enhanced separation, coupled with a fast detector. nih.gov | Superior resolution of isomers and complex mixtures. | Unraveling complex aroma profiles of oriental melons. nih.gov |
| HS-SPME | A fiber coated with an extracting phase adsorbs volatiles from the sample headspace. mdpi.com | Solvent-free, sensitive, and suitable for high-throughput screening. nih.gov | Routine quality control and flavor profiling. researchgate.net |
This interactive table allows users to compare the principles and advantages of different analytical methods.
These emerging and refined techniques are providing researchers with an unprecedented level of detail, enabling a more precise characterization of this compound and its contribution to the flavor and biology of the organisms that produce it.
Q & A
Q. What methodologies validate the ecological impact of this compound release in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
